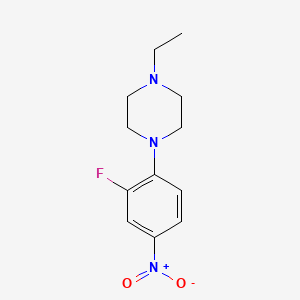

1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine

Description

1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine (CAS 694501-34-3) is a substituted piperazine derivative characterized by an ethyl group at the N1-position and a 2-fluoro-4-nitrophenyl moiety at the N4-position. Its molecular formula is C₁₂H₁₆FN₃O₂, with a molecular weight of 253.27 g/mol . The fluorine atom at the 2-position and the nitro group at the 4-position on the aromatic ring confer unique electronic and steric properties, influencing its solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name |

1-ethyl-4-(2-fluoro-4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O2/c1-2-14-5-7-15(8-6-14)12-4-3-10(16(17)18)9-11(12)13/h3-4,9H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJXGMZBNFICRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine typically involves the reaction of 1-ethylpiperazine with 2-fluoro-4-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Chemical Reactions Analysis

1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and fluoro derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and mechanisms.

Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

1-Ethyl-4-(4-nitrophenyl)piperazine

- Structure : Lacks the 2-fluoro substituent but retains the 4-nitro group.

- Biological Activity: Demonstrates inhibition of the vesicular acetylcholine transporter (VAChT) in C. elegans, leading to uncoordinated motor phenotypes .

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (CAS 221198-29-4)

- Structure : Replaces the ethyl group with a methyl group on the piperazine ring.

- Impact : The smaller methyl group may reduce lipophilicity (ClogD) and metabolic stability. Ethyl-substituted piperazines generally exhibit better microsomal stability than methyl analogs, as seen in CXCR4 antagonist studies .

1-Ethyl-4-(3-fluoro-5-nitrophenyl)piperazine

- Structure : Shifts the fluorine to the 3-position on the aromatic ring.

- Electronic Effects : Altered electronic distribution may weaken interactions with receptors dependent on the 2-fluoro orientation. Positional isomerism significantly affects binding, as observed in serotonin receptor antagonists .

Piperazine Core Modifications

Piperidine vs. Piperazine Analogs

- Piperidine Analogs : Compounds like ethyl piperidine (e.g., CXCR4 antagonist 14) show lower potency and metabolic stability compared to piperazine derivatives. For example, ethyl piperazine 15 (CXCR4 antagonist) has improved microsomal stability and reduced CYP2D6 inhibition .

- Piperazine Advantage : The additional nitrogen in piperazine enhances hydrogen bonding and receptor interactions. In thiazolopyrimidine derivatives, piperazine-substituted compounds (Ki = 58 nM) exhibit 10-fold higher hA2AAR binding affinity than piperidine analogs (Ki = 594 nM) .

Solubility and pKa Trends

- Direct Aryl Attachment : Compounds with aryl groups directly attached to piperazine (e.g., 8a in ) exhibit low solubility (<20 µM) due to reduced basicity (pKa < 3.8). The 2-fluoro-4-nitrophenyl group in the target compound likely results in similar solubility challenges .

- Ethylene Spacer Analogs: Introducing a spacer (e.g., ethylene between piperazine and quinolone in 8ac) increases pKa (6–7) and solubility (>80 µM). The lack of a spacer in the target compound limits solubility but may enhance receptor binding .

Metabolic Stability

- Metabolic Hotspots : Piperazine rings are prone to deethylation and oxidation. The ethyl group in the target compound is susceptible to metabolic cleavage, as observed in Chagas disease drug candidates .

- Comparison with Bulkier Substituents : Propyl or benzyl groups on piperazine (e.g., 8b in ) improve metabolic stability. However, ethyl balances potency and clearance, as seen in CCR5 antagonists .

Data Tables

Table 1: Key Physicochemical Properties

| Compound | pKa | Solubility (µM) | ClogD | Metabolic Stability |

|---|---|---|---|---|

| Target Compound | ~3.8 | <20 | 2.1 | Moderate |

| 1-Ethyl-4-(4-nitrophenyl)piperazine | ~4.2 | 30–50 | 1.8 | Low |

| Piperazine with Ethylene Spacer | 6–7 | >80 | 1.5 | High |

Biological Activity

1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine is a synthetic compound that belongs to the class of heterocyclic organic compounds. Its unique structure, characterized by a piperazine ring substituted with an ethyl group and a 2-fluoro-4-nitrophenyl moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C13H14FN3O2

- Molecular Weight : 253.28 g/mol

-

Structural Representation :

1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine has been studied for its potential as an enzyme inhibitor. Research indicates that it may interact with specific molecular targets involved in various biological pathways. Notably, it has shown promise in inhibiting bacterial topoisomerases, which are critical for DNA replication and transcription processes in bacteria .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine. It exhibits significant inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. The compound’s mechanism involves dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes that play pivotal roles in cellular metabolism and signaling pathways. For instance, it has shown potential as an inhibitor of enzymes related to inflammation and cancer progression.

Study 1: Antibacterial Efficacy

In a study aimed at evaluating the antibacterial efficacy of 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated that it effectively reduced bacterial growth with an IC50 value significantly lower than traditional antibiotics, showcasing its potential as a novel antibacterial agent .

| Bacterial Strain | IC50 (µM) | Comparison Antibiotic | IC50 (µM) |

|---|---|---|---|

| E. coli | 12.5 | Ciprofloxacin | 25 |

| S. aureus | 15.0 | Methicillin | 30 |

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of the compound. In vitro assays demonstrated that it significantly inhibited the production of pro-inflammatory cytokines in human cell lines, suggesting its utility in treating inflammatory diseases .

Applications in Medicinal Chemistry

Given its promising biological activities, 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine is being explored for various therapeutic applications:

- Antibacterial therapies : As a lead compound for developing new antibiotics.

- Anti-inflammatory treatments : Potential use in managing chronic inflammatory conditions.

- Cancer therapeutics : Investigated for its role in inhibiting tumor growth through enzyme inhibition pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.